molecular formula C9H12INO2 B8573381 3-Iodo-4-(2-methoxyethoxy)aniline

3-Iodo-4-(2-methoxyethoxy)aniline

Cat. No.: B8573381
M. Wt: 293.10 g/mol
InChI Key: RQLQURGUGSVMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-4-(2-methoxyethoxy)aniline is a substituted aniline derivative featuring an iodine atom at the 3-position and a 2-methoxyethoxy group (-OCH₂CH₂OCH₃) at the 4-position of the aromatic ring. This compound is structurally significant due to its electron-rich aromatic system, which arises from the electron-donating methoxyethoxy group and the amino (-NH₂) group. Such properties make it a valuable intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex bioactive molecules .

Properties

Molecular Formula

C9H12INO2

Molecular Weight

293.10 g/mol

IUPAC Name

3-iodo-4-(2-methoxyethoxy)aniline

InChI

InChI=1S/C9H12INO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5,11H2,1H3

InChI Key

RQLQURGUGSVMAA-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C(C=C1)N)I

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula: C₉H₁₂INO₂ (calculated based on substituents).
  • Functional Groups: Amino (-NH₂), iodine (electron-withdrawing halogen), and 2-methoxyethoxy (polar ether).
  • Applications : Intermediate in drug discovery, particularly for iodinated aryl amines used in kinase inhibitors or antimicrobial agents .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
3-Iodo-4-(2-methoxyethoxy)aniline -I (position 3), -OCH₂CH₂OCH₃ (position 4) C₉H₁₂INO₂ High polarity due to ether; used in cross-coupling reactions .
4-Iodoaniline -I (position 4) C₆H₆IN mp 61–63°C; simpler structure, lower solubility in polar solvents .
4-Iodo-2-methylaniline -I (position 4), -CH₃ (position 2) C₇H₈IN Methyl group enhances lipophilicity; intermediate in agrochemicals .
3-Iodo-5-(2-methoxyethoxy)-4-(trifluoromethyl)aniline -I (position 3), -OCH₂CH₂OCH₃ (position 5), -CF₃ (position 4) C₁₀H₁₀F₃INO₂ Trifluoromethyl enhances metabolic stability; LCMS m/z 362 [M+H]⁺ .
3-Chloro-4-[(3-chlorophenyl)methoxy]aniline -Cl (position 3), -OCH₂C₆H₄Cl (position 4) C₁₃H₁₁Cl₂NO Dichlorinated analog; potential antimicrobial applications .

Electronic and Reactivity Differences

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The 2-methoxyethoxy group in this compound is electron-donating, activating the aromatic ring for electrophilic substitution. This contrasts with compounds like 3-Iodo-5-(2-methoxyethoxy)-4-(trifluoromethyl)aniline , where the -CF₃ group is electron-withdrawing, deactivating the ring and directing reactions to meta positions .
    • Halogen positioning: Iodine at position 3 (meta to -NH₂) in the target compound reduces steric hindrance compared to 4-iodoaniline, where iodine is para to -NH₂ .
  • Synthetic Utility: The methoxyethoxy group improves solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating reactions like palladium-catalyzed borylation (e.g., conversion to boronic esters for Suzuki couplings) . In contrast, 4-Iodo-2-methylaniline exhibits lower solubility due to its non-polar methyl group, limiting its use in aqueous-phase reactions .

Physicochemical Properties

Property This compound 4-Iodoaniline 4-Iodo-2-methylaniline
Melting Point Not reported (inferred >100°C) 61–63°C Not reported
Polarity High (ether group) Moderate Low (methyl group)
LCMS [M+H]⁺ Not explicitly reported N/A N/A
HPLC Retention Time ~1.19 minutes (similar analogs) N/A N/A

Notes:

  • HPLC retention times for analogs with trifluoromethyl groups (e.g., 1.19 minutes in SMD-TFA05 conditions) suggest increased hydrophobicity compared to non-fluorinated derivatives .
  • The absence of a trifluoromethyl group in the target compound may result in faster elution in reverse-phase chromatography.

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